![molecular formula C26H22ClNO6 B2888343 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide CAS No. 923679-79-2](/img/structure/B2888343.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

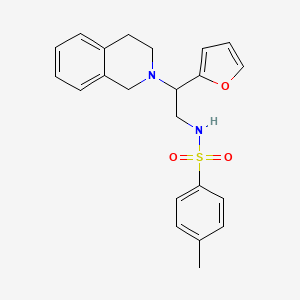

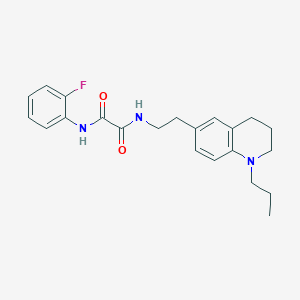

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C26H22ClNO6 . Its average mass is 479.909 Da and its monoisotopic mass is 479.113556 Da . It is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring attached to a benzoyl group and a trimethoxybenzamide group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring. The benzoyl group consists of a benzene ring attached to a carbonyl group, and the trimethoxybenzamide group consists of a benzamide group with three methoxy groups attached .Applications De Recherche Scientifique

Synthesis of Polycyclic Indolinyl Compounds

This compound is utilized in the photo-induced reductive Heck cyclization of indoles. This process is crucial for the efficient preparation of polycyclic indolinyl compounds, which are significant in the development of pharmaceuticals and complex organic molecules . The method is metal- and photocatalyst-free, relying on UVA/blue LEDs for activation, making it a greener alternative in synthetic chemistry.

Activation of Chloroarene Compounds

The compound’s ability to display room-temperature phosphorescence and undergo bimolecular redox reactions with amines is exploited for the activation of C(sp2)–Cl bonds in chloroarene compounds . This activation is a key step in various synthetic pathways, particularly in the construction of complex molecular architectures.

Functionalization of Natural Product Analogues

Researchers leverage the compound’s reactivity to perform functionalization of natural product analogues . This application is significant in the modification of existing natural compounds to enhance their properties or to create new variants with desired biological activities.

Organic Synthesis Building Blocks

The compound serves as a building block in organic synthesis due to the presence of reactive sites that can undergo various chemical transformations . Its structural complexity allows for the creation of diverse and intricate organic molecules.

Photochemical Reactions

The compound is involved in photochemical reactions that tolerate a wide range of functional groups, including esters, alcohols, amides, cyano, and alkenes . This tolerance is essential for the synthesis of a variety of chemical entities without the need for protecting groups or pre-functionalization steps.

Electron Transfer Studies

In mechanistic chemistry, the compound is used to study photo-induced electron transfer processes . Understanding these processes is fundamental to the development of new photochemical methods and the discovery of novel reaction pathways.

Propriétés

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO6/c1-14-19-13-18(28-26(30)16-11-21(31-2)25(33-4)22(12-16)32-3)9-10-20(19)34-24(14)23(29)15-5-7-17(27)8-6-15/h5-13H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHPTRANPZRTBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)